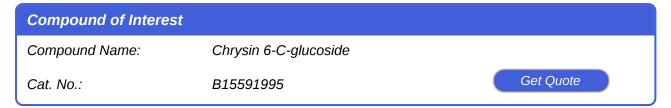


Application Note: Quantification of Chrysin 6-C-glucoside using Reverse-Phase HPLC

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysin 6-C-glucoside is a flavonoid C-glycoside, a derivative of the naturally occurring flavone chrysin. Flavonoid glycosides often exhibit enhanced solubility and bioavailability compared to their aglycone counterparts, making them subjects of interest in pharmaceutical and nutraceutical research. Accurate quantification of these compounds in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and efficacy assessment. This document provides a detailed protocol for the quantification of Chrysin 6-C-glucoside using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Disclaimer: This method is a representative protocol based on established analytical techniques for similar flavonoid C-glycosides and may require optimization for specific matrices or instrumentation.

Experimental Protocols

- 2.1. Instrumentation and Chemicals
- Instrumentation:



- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance (four-decimal place).
- Ultrasonic bath.
- Vortex mixer.
- o pH meter.
- Syringe filters (0.45 μm, PTFE or Nylon).
- Chemicals and Reagents:
 - Chrysin 6-C-glucoside reference standard (>98% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid (LC-MS grade or equivalent).
 - Deionized water (18.2 MΩ·cm).
 - Dimethyl sulfoxide (DMSO, optional for stock solution).
- 2.2. Preparation of Standard Solutions
- Primary Stock Solution (1000 μg/mL):
 - Accurately weigh 10 mg of Chrysin 6-C-glucoside reference standard.
 - Transfer to a 10 mL volumetric flask.
 - Dissolve in a small amount of methanol or DMSO and sonicate for 5-10 minutes if necessary.



- Make up the volume to 10 mL with methanol. This solution should be stored at -20°C for up to one month.[1]
- Working Stock Solution (100 μg/mL):
 - Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
 - Dilute to the mark with the mobile phase initial composition (e.g., 85:15 v/v
 Water:Acetonitrile with 0.1% formic acid).
- Calibration Standards:
 - Perform serial dilutions from the working stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 80 μg/mL.
 - Dilute with the mobile phase initial composition.
- 2.3. Preparation of Sample Solutions (from Plant Matrix)
- Extraction:
 - Accurately weigh 1 g of the powdered, dried plant material into a centrifuge tube.
 - Add 20 mL of 80% methanol.
 - Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes at 40-50°C.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully collect the supernatant. Repeat the extraction process on the pellet one more time and combine the supernatants.
- Filtration:
 - Filter the combined supernatant through a 0.45 μm syringe filter into an HPLC vial.
 - If the concentration is expected to be high, dilute the filtrate with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.



2.4. HPLC Analysis Protocol

- System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Method Setup: Configure the instrument parameters as detailed in Table 1.
- Sequence Generation:
 - Inject a blank (mobile phase) to confirm the absence of contaminants.
 - Inject the prepared calibration standards in increasing order of concentration.
 - Inject the prepared sample solutions. It is good practice to run a quality control (QC) standard periodically to check for system stability.
- Data Acquisition: Acquire chromatograms for all injections.
- · Quantification:
 - Generate a calibration curve by plotting the peak area of Chrysin 6-C-glucoside against its concentration for the calibration standards.
 - Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
 - Determine the concentration of Chrysin 6-C-glucoside in the sample injections using the regression equation.
 - Calculate the final concentration in the original sample material, accounting for all dilution factors.

Data Presentation

Quantitative data for the HPLC method are summarized in the tables below. Table 1 outlines the chromatographic conditions, and Table 2 provides typical (representative) method validation parameters based on methods for similar compounds.[2][3][4]



Table 1: HPLC Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Elution Mode	Gradient Elution
Gradient Program	0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	268 nm
Injection Volume	20 μL
Run Time	30 minutes

Table 2: Representative Method Validation Parameters

Parameter	Typical Value
Retention Time (t_R)	~14.5 ± 0.2 min
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (R²)	> 0.999
Limit of Detection (LOD)	~0.15 μg/mL
Limit of Quantification (LOQ)	~0.50 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%



Workflow Visualization

The logical workflow for the quantification of **Chrysin 6-C-glucoside** via HPLC is illustrated below.



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HPLC Quantification Workflow

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To cite this document: BenchChem. [Application Note: Quantification of Chrysin 6-C-glucoside using Reverse-Phase HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591995#hplc-method-for-quantification-of-chrysin-6-c-glucoside]

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